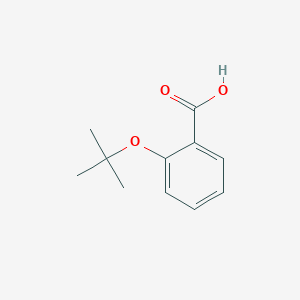

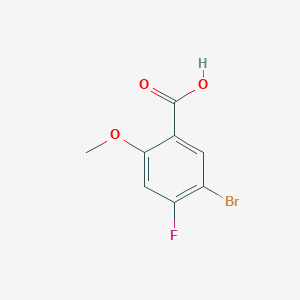

5-Bromo-4-fluoro-2-methoxybenzoic acid

Descripción general

Descripción

The compound of interest, 5-Bromo-4-fluoro-2-methoxybenzoic acid, is a halogenated aromatic compound with potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated benzoic acid derivatives and their chemical behavior, which can be extrapolated to understand the properties and potential applications of this compound.

Synthesis Analysis

The synthesis of related compounds, such as Methyl 4-Bromo-2-methoxybenzoate, involves multiple steps starting from 4-bromo-2-fluorotoluene, including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis again, and esterification, resulting in a final yield of about 47% and a high purity of 99.8% . This suggests that the synthesis of this compound could also involve a multi-step process, potentially starting from a fluorinated toluene derivative and incorporating steps to introduce the methoxy and carboxylic acid functionalities.

Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-bromo-5-methoxybenzoic acid, has been characterized in various lanthanide complexes, showing coordination with metal ions in different modes . These studies provide a basis for understanding how this compound might interact with metal ions, potentially forming stable complexes with applications in materials science or catalysis.

Chemical Reactions Analysis

The reactivity of brominated benzoic acid derivatives in nucleophilic substitution reactions has been demonstrated with the conversion of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole to various substituted derivatives . This indicates that this compound could also participate in similar reactions, offering pathways for further chemical modifications and the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acids can be inferred from studies on their complexes. For instance, the thermal properties of lanthanide complexes with 2-bromo-5-methoxybenzoic acid have been investigated using differential scanning calorimetry, revealing solid-solid phase transitions . Additionally, the vibrational and electronic transition analysis of 2-amino-5-bromobenzoic acid using FT-IR, FT-Raman, and UV spectra, as well as DFT calculations, provide insights into the fundamental vibrations and electronic properties that could be similar in this compound .

Aplicaciones Científicas De Investigación

Synthesis Techniques

5-Bromo-4-fluoro-2-methoxybenzoic acid and its derivatives are synthesized through various techniques. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate was achieved from 4-bromo-2-fluorotoluene through a process including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification, yielding a high purity product (Chen Bing-he, 2008). The telescoping process was introduced to improve the synthetic route of 5-bromo-2-methylamino-8-methoxyquinazoline, a derivative, by reducing isolation processes and increasing the total yield by 18% (K. Nishimura & T. Saitoh, 2016).

Characterization of Derivatives

Bromophenol derivatives, including 3-bromo-5-hydroxy-4-methoxybenzoic acid, were isolated from the red alga Rhodomela confervoides and characterized by various spectroscopic methods (Jielu Zhao et al., 2004). In another study, new zinc phthalocyanine derivatives substituted with bromo-methoxybenzylideneamino groups showed promising photophysical and photochemical properties for photodynamic therapy applications (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Crystallographic Studies and Molecular Structures

Crystallographic studies were conducted on benzoic acid derivatives, including 5-bromo-2-methyl benzoic acid, to determine crystal structures and analyze intermolecular interactions (S. Pramanik, Tanusri Dey, & A. K. Mukherjee, 2019). Synthesis and structural features of tris(5-bromo-2-methoxyphenyl)antimony dicarboxylates were studied, highlighting the coordination and bond lengths, providing insights into their molecular structure (V. Sharutin, O. Sharutina, & V. S. Senchurin, 2014).

Synthetic Pathways and Drug Intermediates

Synthetic pathways were explored for 7-bromo-1-(4-methoxybenzyl)-5-methyl-imidazo[1,5-a]imidazole-2-one, demonstrating the potential for broad and diversified chemical libraries through Suzuki–Miyaura cross-coupling reactions (M. Loubidi, Christelle Pillard, & A. E. Hakmaoui, 2016). Furthermore, the synthesis of key intermediates for drug discoveries was illustrated by the synthesis of 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline, a key intermediate for vandetanib (Li Rong-dong, 2011).

Safety and Hazards

The safety information for 5-Bromo-4-fluoro-2-methoxybenzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Mecanismo De Acción

Target of Action

The bromine and fluorine substituents on the benzene ring could potentially enhance the compound’s reactivity, making it a more potent inhibitor or activator of its target .

Mode of Action

The bromine atom can form halogen bonds with protein residues, while the fluorine atom can form hydrogen bonds, enhancing the compound’s binding affinity .

Pharmacokinetics

For instance, halogens can increase the lipophilicity of a compound, potentially enhancing its absorption and distribution. The methoxy group might also influence the compound’s metabolic stability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-fluoro-2-methoxybenzoic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Análisis Bioquímico

Biochemical Properties

5-Bromo-4-fluoro-2-methoxybenzoic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to participate in nucleophilic substitution reactions and free radical bromination . The compound’s bromine and fluorine substituents can influence its reactivity and binding affinity with biomolecules. For instance, it may interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating their functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes related to oxidative stress and inflammation . Additionally, this compound may alter cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . The compound’s bromine and fluorine atoms play a crucial role in these interactions, enhancing its binding affinity and specificity. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound remains stable under standard laboratory conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At high doses, it can induce toxic or adverse effects, such as oxidative stress and inflammation . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and alter metabolite levels by modulating the activity of key metabolic enzymes . The compound’s interactions with enzymes involved in oxidative stress responses and inflammation are particularly noteworthy, as they can impact overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The presence of bromine and fluorine atoms may enhance its binding affinity to certain transporters, facilitating its uptake and distribution within cells.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . For example, it may accumulate in the mitochondria, affecting mitochondrial function and energy metabolism. The presence of methoxy, bromine, and fluorine substituents can influence its localization and activity within cells.

Propiedades

IUPAC Name |

5-bromo-4-fluoro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXNSLHCYIUEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594139 | |

| Record name | 5-Bromo-4-fluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95383-26-9 | |

| Record name | 5-Bromo-4-fluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)